molecular formula C19H15ClFN3O3S B2436196 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide CAS No. 921586-94-9

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide

Cat. No.: B2436196
CAS No.: 921586-94-9
M. Wt: 419.86
InChI Key: ZAYRWAFQJCZBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C19H15ClFN3O3S and its molecular weight is 419.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Medical Imaging

  • Myocardial Perfusion Imaging with PET : The synthesis of 18F-labeled pyridaben analogs, similar in structure to the specified compound, was studied for potential use in myocardial perfusion imaging (MPI) with PET. These compounds showed promising results in both mouse and swine models, indicating their potential for MPI in detecting heart diseases (Mou et al., 2012).

Potential in Treating Neurological and Psychological Disorders

  • Anxiolytic Activity : Certain imidazo[1,2-b]pyridazines, closely related to the queried compound, have been synthesized and tested for anxiolytic activity. These compounds showed significant anxiolytic activity at certain dosages, indicating their potential use in treating anxiety disorders (Barlin et al., 1994).

GPR39 Agonists and Kinase Inhibition

  • Discovery of GPR39 Agonists : A study identified certain kinase inhibitors as novel GPR39 agonists. This includes compounds structurally similar to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide, suggesting potential applications in understanding G protein-coupled receptors and developing treatments targeting these receptors (Sato et al., 2016).

Anticancer Potential

  • Evaluation of Anticancer Activity : Research involving 3(2h)-one pyridazinone derivatives, similar to the target compound, showed potential antioxidant activity. These compounds were evaluated for in-vitro anti-oxidant activity, suggesting their possible role in cancer treatment (Mehvish & Kumar, 2022).

Corrosion Inhibition

  • Inhibitory Effect on Metal Corrosion : Pyridazine derivatives, like the one , have been studied for their effect on the electrochemical dissolution of mild steel in acidic environments. These findings have potential applications in materials science, particularly in corrosion inhibition (Mashuga et al., 2017).

Properties

IUPAC Name

2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-2-28(26,27)17-11-10-16(23-24-17)12-6-8-13(9-7-12)22-19(25)18-14(20)4-3-5-15(18)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRWAFQJCZBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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